7-Methylfuro[3,4-b]pyridin-5(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-7-6(8(10)11-5)3-2-4-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNMIZQIWRCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC=N2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514201 | |
| Record name | 7-Methylfuro[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26919-04-0 | |
| Record name | 7-Methylfuro[3,4-b]pyridin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-5H,7H-furo[3,4-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Furo 3,4 B Pyridin 5 7h One and Its 7 Methyl Analog
De Novo Synthesis of the Furo[3,4-b]pyridinone Core
The de novo synthesis of the fused furo[3,4-b]pyridinone ring system can be approached by strategies that either construct the furan (B31954) ring onto a pre-existing pyridine (B92270) or assemble the pyridine ring onto a furan precursor. These methods often involve multi-step sequences to build the desired bicyclic architecture.
Cyclocondensation Reactions for Furan Ring Annulation
The annulation of a furan ring onto a pyridine core is a common strategy for the synthesis of furopyridines. While specific examples detailing the cyclocondensation for the direct formation of the furo[3,4-b]pyridin-5(7H)-one are not extensively documented in readily available literature, analogous syntheses of related furopyridine systems often involve the reaction of a substituted pyridine with a component that provides the necessary atoms for the furan ring. A hypothetical approach could involve an intramolecular cyclization of a 3-carboxypyridine derivative bearing a suitable two-carbon synthon at the 2-position.
Pyridine Ring Construction Methodologies
Constructing the pyridine ring onto a furan precursor is another viable, albeit less commonly reported, synthetic route for this specific isomer. General methods for pyridine synthesis often involve condensation reactions of aldehydes and ketones with ammonia (B1221849) or its derivatives. acsgcipr.org Adapting such a strategy would likely require a suitably functionalized furan derivative that can undergo cyclization to form the pyridinone ring. However, specific literature detailing this approach for the furo[3,4-b]pyridin-5(7H)-one core is scarce.
One-Pot Synthetic Approaches Utilizing 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds
A significant advancement in the synthesis of the furo[3,4-b]pyridin-5(7H)-one core is a one-pot method starting from the commercially available 2-bromopyridine-3-carboxylic acid. This procedure involves the generation of a lithium 2-lithiopyridine-3-carboxylate intermediate by treating the starting acid with two molar equivalents of butyllithium. This dianion then reacts with various carbonyl compounds. Subsequent treatment with hydrochloric acid facilitates the cyclization and lactonization to afford the desired furo[3,4-b]pyridin-5(7H)-ones in reasonable yields. researchgate.net
This method provides a direct route to 7-substituted and 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones, with the nature of the substituent(s) at the 7-position being determined by the choice of the carbonyl compound.
Table 1: Examples of Furo[3,4-b]pyridin-5(7H)-ones Synthesized from 2-Bromopyridine-3-carboxylic Acid
| Carbonyl Compound | Resulting Substituent at C-7 | Yield (%) |
| Benzaldehyde | Phenyl | 65 |
| Acetone (B3395972) | Di-methyl | 58 |
| Cyclohexanone | Spiro-cyclohexyl | 72 |
Data compiled from studies on one-pot synthesis methodologies.
Synthetic Routes Originating from Quinolinic Acid and its Derivatives
Quinolinic acid (pyridine-2,3-dicarboxylic acid) and its derivatives are logical precursors for the synthesis of the furo[3,4-b]pyridin-5(7H)-one core, as they already possess the requisite pyridine-2,3-dicarboxy substitution pattern. A plausible synthetic transformation would involve the selective reduction of the carboxylic acid group at the 2-position to a hydroxymethyl group, followed by intramolecular lactonization with the carboxylic acid at the 3-position. However, specific, detailed synthetic protocols employing quinolinic acid for the direct synthesis of 7-Methylfuro[3,4-b]pyridin-5(7H)-one are not prominently described in the surveyed scientific literature.
Introduction of Substituents at the 7-Position
To obtain the target compound, this compound, a methyl group must be introduced at the 7-position of the furo[3,4-b]pyridin-5(7H)-one core.
Direct Alkylation and Methylation Strategies
The direct methylation of the parent furo[3,4-b]pyridin-5(7H)-one at the 7-position would be the most straightforward approach to this compound. This would likely involve the deprotonation of the methylene (B1212753) bridge at the 7-position using a suitable base to form a carbanion, followed by quenching with an electrophilic methylating agent such as methyl iodide.
While this is a standard chemical transformation, specific documented procedures for the direct methylation of furo[3,4-b]pyridin-5(7H)-one are not readily found in the examined literature. The feasibility and success of such a reaction would depend on the acidity of the C-7 protons and the potential for competing reactions, such as N-alkylation of the pyridine ring under certain conditions. The one-pot synthesis described in section 2.1.3, using a methyl-substituted carbonyl compound, provides an alternative and potentially more direct route to 7-methylated analogs.
Incorporation of the Methyl Group via Substituted Building Blocks in Ring-Forming Reactions
The introduction of a methyl group at the 7-position of the furo[3,4-b]pyridin-5(7H)-one core can be achieved by employing starting materials that already contain the desired methyl-substituted fragment. This approach ensures the regioselective placement of the methyl group during the construction of the heterocyclic ring system.
One common strategy involves the reaction of a substituted pyridine derivative with a carbonyl compound. For instance, a one-pot synthesis of furo[3,4-b]pyridin-5(7H)-ones has been developed using 2-bromopyridine-3-carboxylic acid. researchgate.net This method involves the generation of a lithium 2-lithiopyridine-3-carboxylate intermediate, which then reacts with a carbonyl compound to form the furopyridinone structure. researchgate.net To synthesize the 7-methyl analog, a ketone such as acetone could be used as the carbonyl component, which would introduce the two methyl groups at the 7-position.
Another approach could involve the use of a substituted furan derivative as a starting material, which is then fused to a pyridine ring. The specific starting materials and reaction conditions would be chosen to ensure the final product is the 7-methyl substituted furo[3,4-b]pyridin-5(7H)-one.
Multi-Component Reactions (MCRs) for Scaffold Assembly with 7-Substitution
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the synthesis of diverse heterocyclic scaffolds. nih.govmdpi.com
For the synthesis of substituted furo[3,4-b]pyridin-5(7H)-ones, an MCR approach could involve the reaction of an aldehyde, an amine, and a suitable cyclic dicarbonyl compound. For example, a three-component reaction of an aldehyde, an enamineone, and tetronic acid has been used to synthesize N-substituted furo[3,4-b]quinoline derivatives under microwave irradiation. researchgate.net A similar strategy could be adapted for the synthesis of 7-substituted furo[3,4-b]pyridin-5(7H)-ones by carefully selecting the appropriate starting materials.
The Ugi-Zhu three-component reaction is another powerful MCR that has been employed for the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This reaction, coupled with a cascade process of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration, allows for the efficient construction of the heterocyclic core. mdpi.com By modifying the starting materials, this methodology could potentially be applied to the synthesis of the furo[3,4-b]pyridin-5(7H)-one scaffold with substitution at the 7-position.
| MCR Type | Reactants | Key Features | Potential for 7-Substitution |
| Three-component reaction | Aldehyde, Enamineone, Tetronic Acid | Microwave-assisted, catalyst-free, high yields. researchgate.net | Selection of an appropriate ketone-derived enamineone. |
| Ugi-Zhu 3CR/Cascade | Aldehyde, Amine, Isocyanide, Maleic Anhydride (B1165640) | One-pot, high atom economy, formation of complex polyheterocycles. mdpi.com | Modification of the dienophile component. |
Regioselectivity and Stereoselectivity in Furo[3,4-b]pyridinone Synthesis
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex heterocyclic molecules like furo[3,4-b]pyridin-5(7H)-ones. The control of these aspects is essential for obtaining the desired isomer with high purity.
In the context of MCRs, regioselectivity is often determined by the inherent reactivity of the starting materials and the reaction mechanism. For instance, in the three-component synthesis of pyrazolo[3,4-b]pyridines, the use of a nonsymmetrical 1,3-dicarbonyl compound can lead to the formation of two regioisomers. nih.gov The ratio of these products depends on the relative electrophilicity of the two carbonyl groups. nih.gov Similar considerations would apply to the synthesis of furo[3,4-b]pyridin-5(7H)-ones, where the choice of a non-symmetrical ketone in a ring-forming reaction would influence the regiochemical outcome.
Stereoselectivity becomes relevant when chiral centers are present in the starting materials or are formed during the reaction. While the core furo[3,4-b]pyridin-5(7H)-one scaffold is planar, the introduction of substituents at the 7-position can create a stereocenter. The stereochemical outcome of the reaction would then depend on the reaction conditions, the presence of chiral catalysts or auxiliaries, and the nature of the substrates.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms involved in the formation of the furo[3,4-b]pyridin-5(7H)-one ring system is crucial for optimizing reaction conditions and controlling the outcome of the synthesis.
Proposed Reaction Mechanisms for Furo[3,4-b]pyridinone Formation
The formation of the furo[3,4-b]pyridin-5(7H)-one scaffold can proceed through various mechanistic pathways depending on the specific synthetic route.
In a multi-component reaction, the mechanism often involves a series of sequential steps. For example, a proposed mechanism for a three-component reaction to form a related pyrazolo[3,4-b]pyridine system begins with the formation of a 1,3-bis-electrophile through a condensation reaction between an aldehyde and a ketone. nih.gov This intermediate then undergoes further reactions with the other components to form the final heterocyclic product. nih.gov
For the synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction, the proposed mechanism involves the initial formation of an imine from an aldehyde and an amine. mdpi.com This is followed by a nucleophilic attack of an α-isocyanoacetamide, leading to the formation of a 5-aminooxazole intermediate. mdpi.com Subsequent aza Diels-Alder cycloaddition with maleic anhydride, followed by N-acylation, decarboxylation, and dehydration, yields the final product. mdpi.com
A plausible mechanism for the formation of benzofurans and chromones from 3-alkynyl-4-pyrones involves the initial nucleophilic attack of a dicarbonyl compound on the pyrone ring. acs.org The reaction can then proceed through either a pyrone ring-opening pathway or an acid-catalyzed furopyran intermediate formation, leading to different final products. acs.org
Impact of Catalysis and Solvent Systems on Reaction Outcomes
Catalysis:
Lewis Acids: Catalysts such as ytterbium triflate and scandium(III) triflate have been shown to be effective in promoting MCRs for the synthesis of related heterocyclic systems. nih.govmdpi.com These catalysts can activate carbonyl groups towards nucleophilic attack, thereby facilitating the reaction.
Brønsted Acids: Acetic acid can serve as both a solvent and a catalyst, promoting decarboxylation steps and improving reaction yields. nih.gov
Phase-Transfer Catalysts: Triethylbenzylammonium chloride (TEBAC) has been used as a phase-transfer catalyst in aqueous media for the synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones, enabling the reaction to proceed under environmentally benign conditions. researchgate.net
Nanoparticle Catalysts: Magnetic nanoparticle-supported catalysts, such as Fe3O4@SiO2@urea-riched ligand/Ch-Cl, have been investigated for the synthesis of hybrid pyridines, offering advantages like easy separation and reusability. nih.gov
Solvent Systems:
Ionic Liquids: Ionic liquids have been utilized as both solvents and catalysts in some MCRs, offering benefits such as mild reaction conditions and improved yields. researchgate.net
Aqueous Media: The use of water as a solvent aligns with the principles of green chemistry and has been successfully employed in the synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5-one derivatives. researchgate.net
Toluene: Toluene has been identified as an effective solvent for the Ugi-Zhu reaction-based synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.com
Solvent-Free Conditions: In some cases, reactions can be carried out under solvent-free conditions, which simplifies the work-up procedure and reduces environmental impact. nih.gov
| Catalyst/Solvent | Role | Impact on Reaction | Example System |
| Ytterbium triflate | Lewis Acid Catalyst | Activates carbonyls, promotes MCRs. mdpi.com | Pyrrolo[3,4-b]pyridin-5-ones mdpi.com |
| Acetic Acid | Brønsted Acid/Solvent | Catalyzes decarboxylation, improves yields. nih.gov | 3,4-Dihydropyridones nih.gov |
| Ionic Liquids | Solvent/Catalyst | Mild conditions, high yields. researchgate.net | Pyrazolo[3,4-b]quinolin-5(6H)-ones researchgate.net |
| Water | Green Solvent | Environmentally benign, facilitates certain MCRs. researchgate.net | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones researchgate.net |
Chemical Reactivity and Transformation Chemistry of Furo 3,4 B Pyridin 5 7h One Derivatives
Reactivity of the Pyridinone Moiety
The pyridinone portion of the molecule is characterized by the presence of a nitrogen atom and a lactone carbonyl group, both of which are key sites for chemical transformations. The pyridine (B92270) ring itself is generally electron-deficient, which dictates its susceptibility to different types of reagents.
Reactions at the Pyridine Nitrogen (e.g., N-functionalization)
The nitrogen atom in the pyridine ring of the furo[3,4-b]pyridin-5(7H)-one system possesses a lone pair of electrons, but its basicity and nucleophilicity are reduced due to its incorporation in an aromatic system and the electron-withdrawing effect of the adjacent carbonyl group. Direct N-functionalization, such as alkylation or acylation, is not commonly observed without prior activation.
A general and effective strategy for the N-functionalization of related N-H containing heterocycles involves a two-step process: deprotonation followed by electrophilic substitution. nih.gov A strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), is typically used to generate the corresponding N-anion. This highly nucleophilic intermediate can then react with a variety of electrophiles to introduce functionality at the nitrogen position. nih.gov
Table 1: Potential Conditions for N-Functionalization of Furo[3,4-b]pyridin-5(7H)-one Derivatives
| Step | Reagents & Conditions | Electrophile Examples | Result |
| 1. Deprotonation | Strong base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF, DMF) | - | Formation of N-anion |
| 2. Substitution | Alkyl halides (e.g., CH₃I, BnBr), Acyl chlorides (e.g., AcCl), Boc-anhydride | R-X, R-COCl, (Boc)₂O | N-Alkylation, N-Acylation, N-Boc protection |
This table is based on established methods for analogous heterocyclic systems.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution (SEAr), a reaction characteristic of electron-rich aromatic systems like benzene. wikipedia.org Any potential electrophilic attack is far more likely to occur on the electron-rich furan (B31954) portion of the molecule.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group (such as a halide) is present at a position activated by the nitrogen atom (i.e., the ortho or para positions). wikipedia.org For the furo[3,4-b]pyridin-5(7H)-one skeleton, the positions corresponding to C-2 and C-4 of the pyridine ring would be the most likely sites for SNAr if a leaving group were present. The reaction proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.
Transformations Involving the Carbonyl Group at C-5
The lactone carbonyl group at the C-5 position is a versatile functional handle for various transformations. One of the most characteristic reactions of the parent compound, known commonly as 4-Azaphthalide, is its use as a chromogenic dye. This property stems from the acid-catalyzed reversible opening of the lactone ring. chemblink.com Protonation of the lactone oxygen by an acidic substance, such as bisphenol A in thermal paper applications, facilitates nucleophilic attack by the pyridine nitrogen, leading to a zwitterionic, highly conjugated colored species. chemblink.com
Other potential transformations analogous to standard lactone chemistry include:
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the lactone to the corresponding diol. Milder, sterically hindered hydrides such as diisobutylaluminium hydride (DIBAL-H) could potentially achieve partial reduction to the lactol (a cyclic hemiacetal).
Reaction with Organometallics: Nucleophilic addition of Grignard reagents (RMgX) or organolithium compounds (RLi) to the carbonyl group would likely lead to ring-opening and the formation of a ketone and an alcohol after workup. mdpi.com
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic heterocycle and behaves chemically as a bis(enol ether). acs.org This dictates its reactivity towards electrophiles and its participation in cycloaddition reactions.
Electrophilic and Nucleophilic Additions to the Furan Ring
Given its electron-rich character, the furan ring is the primary site for electrophilic attack in the furo[3,4-b]pyridin-5(7H)-one system. Electrophilic substitution on furan typically occurs at the C-2 or C-5 position, as the cationic intermediate (σ-complex) formed from attack at these positions is better stabilized by resonance. quora.com
The furan moiety can also function as a 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov Studies on related systems like furo[3,4-b]indoles and furo[3,4-b]benzodioxins have demonstrated their capability to react with various dienophiles, leading to the formation of complex polycyclic structures. nih.govresearchgate.net This suggests that 7-Methylfuro[3,4-b]pyridin-5(7H)-one could similarly react with dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form bridged cycloadducts.
Nucleophilic attack on an unactivated furan ring is generally unfavorable due to the ring's high electron density. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the furan ring to facilitate the formation of a stable anionic intermediate.
Ring Opening and Rearrangement Processes within Furo-Fused Systems
The fused furan ring can undergo cleavage under specific conditions. Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. In the context of fused systems, acid-catalyzed transformations of related tetrahydrofuro[3,2-c]pyridines have been shown to proceed through ring-opened 1,4-diketone intermediates. nih.gov This suggests that under harsh acidic conditions, the furan portion of the furo[3,4-b]pyridin-5(7H)-one core could potentially undergo a similar ring-opening process.
Furthermore, rearrangement reactions can be initiated by the interaction of nucleophiles with the heterocyclic system. For instance, certain 3-alkynyl-4-pyrones, which share structural similarities, undergo transformations that begin with a nucleophilic attack followed by a pyrone ring opening, ultimately leading to the construction of new fused ring systems. acs.org
Table 2: Summary of Predicted Reactivity for this compound
| Moiety | Reaction Type | Predicted Site of Reactivity | Reagents / Conditions | Expected Outcome |
| Pyridinone | N-Functionalization | Pyridine Nitrogen | 1. Strong Base (NaH) 2. Electrophile (R-X) | N-Substituted Product |
| Nucleophilic Substitution | C-2 or C-4 (with leaving group) | Nucleophile (e.g., RO⁻, R₂NH) | Substituted Pyridine Ring | |
| Carbonyl Reaction | C-5 Carbonyl | Acid (H⁺) | Lactone Ring-Opening (Color Formation) | |
| Carbonyl Reaction | C-5 Carbonyl | Reducing Agent (e.g., LiAlH₄) | Diol | |
| Furan | Electrophilic Substitution | Furan C-2 or C-5 | Electrophile (e.g., Br₂, HNO₃) | Substituted Furan Ring |
| [4+2] Cycloaddition | Furan Ring (as diene) | Dienophile (e.g., Maleic Anhydride) | Bridged Cycloadduct | |
| Ring Opening | Furan Ring | Strong Acid (H₃O⁺) | 1,4-Dicarbonyl Intermediate |
Functionalization of the Furan Moiety
The furan portion of the furo[3,4-b]pyridinone core is inherently electron-rich, making it susceptible to electrophilic attack. In general, aromatic five-membered heterocycles like furan readily undergo electrophilic substitution reactions at a much faster rate than benzene. msu.edu The fusion to the electron-withdrawing pyridine ring and lactone carbonyl group, however, modulates this reactivity. While specific studies detailing the direct functionalization of the furan moiety in this compound are not extensively documented in the reviewed literature, general principles of heterocyclic chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially occur on the furan ring, provided that reaction conditions are carefully controlled to avoid degradation of the lactone. The regiochemistry of such substitutions would be influenced by the directing effects of both the fused pyridine ring and the lactone's oxygen atom.
Reactivity at the 7-Position and the 7-Methyl Group
The C-7 position and its substituents are a focal point of reactivity in the furo[3,4-b]pyridin-5(7H)-one system. This position is alpha to both the pyridine nitrogen and the lactone's ether linkage, making it electronically activated and a hub for various chemical transformations.
The methyl group at the C-7 position possesses protons with significant acidity. This increased acidity is a direct consequence of the C-7 carbon's position alpha to the electron-withdrawing nitrogen atom of the pyridine ring. msu.edu The pyridine ring can effectively stabilize the conjugate base (a carbanion) formed upon deprotonation of the methyl group. This is a well-established principle in the chemistry of N-heterocycles, where alkyl groups at the 2- and 4-positions (alpha and gamma to the nitrogen) exhibit enhanced C-H acidity. msu.edunih.gov
This acidity allows the 7-methyl group to participate in a variety of base-catalyzed condensation reactions. byjus.com In the presence of a suitable base, the 7-methyl group can be deprotonated to form a nucleophilic carbanion, which can then attack electrophilic partners such as aldehydes and ketones in aldol-type condensation reactions. byjus.comlibretexts.org This reactivity provides a direct pathway to elaborate the structure at the C-7 position, forming new carbon-carbon bonds and introducing greater molecular complexity.
Reaction Scheme:
Step 1 (Deprotonation): In the presence of a base (e.g., LDA, NaH), a proton is abstracted from the 7-methyl group to form a resonance-stabilized carbanion.
Step 2 (Nucleophilic Attack): The carbanion attacks an electrophile, such as the carbonyl carbon of an aldehyde (R-CHO).
Step 3 (Product Formation): Subsequent workup yields a β-hydroxy adduct, which may undergo dehydration to form an α,β-unsaturated product.
The propensity for this position to stabilize a negative charge is also highlighted by syntheses of 7-substituted furo[3,4-b]pyridin-5-ones, which often proceed via the reaction of quinolinic acid anhydride with active methylene (B1212753) compounds, demonstrating the viability of a carbanionic intermediate at C-7. tandfonline.com
The C-7 carbon is a versatile handle for introducing a range of functional groups through substitution or elimination reactions, particularly when a suitable leaving group is present. The literature provides examples of derivatives with different substituents at this position, such as hydroxyl and chloro groups, which can serve as precursors for further transformations. evitachem.comnih.gov
Substitution Reactions: A 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one derivative can be a key intermediate. evitachem.com The hydroxyl group can be converted into a better leaving group (e.g., a tosylate, mesylate, or halide), which can then be displaced by various nucleophiles in an SN2 or SN1-type reaction, depending on the substrate and conditions. This allows for the introduction of azides, cyanides, alkoxides, and other functionalities at the C-7 position.
Elimination Reactions: If a C-7 substituent is attached to a carbon that also bears a hydrogen atom, and a suitable leaving group is present at C-7, base-induced elimination reactions could occur to form an exocyclic double bond.
| Molecular Moiety | Position | Type of Reactivity | Potential Reactions | Governing Factors |
|---|---|---|---|---|
| Furan Ring | - | Electrophilic Substitution | Halogenation, Nitration, Acylation | Electron-rich nature of furan, deactivated by fused rings. |
| 7-Methyl Group | α-Hydrogens | Acidic C-H, Nucleophilic | Aldol Condensation, Alkylation | Electron-withdrawing effect of pyridine nitrogen. msu.edu |
| Substituted Carbon | C-7 | Electrophilic | Nucleophilic Substitution, Elimination | Activation by pyridine N and lactone O; nature of leaving group. |
Redox Chemistry of the Furo[3,4-b]pyridinone System
The redox chemistry of the furo[3,4-b]pyridinone system is complex, with multiple sites susceptible to either oxidation or reduction.
Reduction: The electron-deficient pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Rh catalysts) can reduce the pyridine ring to a piperidine (B6355638) ring. The lactone carbonyl group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the lactone to a diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might selectively reduce other functional groups if present, while potentially leaving the lactone intact under controlled conditions.
Oxidation: The electron-rich furan ring is the most likely site for oxidation, which can sometimes lead to ring-opening. The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, the 7-methyl group is a potential site for oxidation. Depending on the reagent, it could be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid functionality. Studies on related N-heterocycles have explored acceptorless dehydrogenation, indicating that the pyridine/piperidine core can participate in reversible hydrogen storage, a key redox process. nih.govresearchgate.net This suggests the furopyridinone system may have analogous reactivity.
Chemo- and Regioselective Functionalization Strategies
The diverse reactivity of the different components of the this compound molecule allows for the development of chemo- and regioselective functionalization strategies. A successful strategy hinges on exploiting the inherent electronic differences between the various reactive sites.
Base-Mediated C-7 Methyl Functionalization: The most acidic protons in the molecule are on the 7-methyl group. msu.edu Therefore, using a suitable base (e.g., an alkoxide or a stronger non-nucleophilic base like LDA) will selectively generate a carbanion at this position. This allows for highly regioselective C-C bond formation through reactions with electrophiles like aldehydes, ketones, or alkyl halides, leaving the rest of the molecule untouched.
Electrophilic Attack on the Furan Ring: Under acidic or neutral conditions with an appropriate electrophile, functionalization is expected to occur preferentially on the electron-rich furan ring rather than the electron-deficient pyridine ring. msu.edunih.gov Careful choice of Lewis or Brønsted acid catalysts could promote selective halogenation or acylation on the furan moiety.
Nucleophilic Manipulation at C-7: For derivatives that have a leaving group at the C-7 position (e.g., 7-chloro-7-methylfuro[3,4-b]pyridin-5-one), nucleophilic substitution offers a direct path to introduce a wide array of functional groups specifically at that carbon. nih.gov
Lactone Ring Opening: Strong nucleophiles, especially under basic or acidic conditions, can attack the electrophilic carbonyl carbon of the lactone, leading to ring-opening. This provides a method to transform the bicyclic system into a functionalized pyridine derivative, offering a different scaffold for further chemical exploration.
By carefully selecting reagents and reaction conditions, it is possible to selectively target different parts of the this compound molecule, enabling the controlled and strategic synthesis of complex derivatives.
Computational and Theoretical Studies of Furo 3,4 B Pyridin 5 7h One Systems
Electronic Structure Analysis and Bonding Characteristics
A thorough analysis of the electronic structure of 7-Methylfuro[3,4-b]pyridin-5(7H)-one would be foundational to understanding its chemical behavior. Quantum chemical calculations, primarily using Density Functional Theory (DFT), are the standard approach for such investigations. These calculations would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density.
Key parameters that would be determined include:
Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with other reagents.
Prediction of Spectroscopic Parameters and Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.
Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Predicted Parameters | Insights Gained |
|---|---|---|
| ¹H and ¹³C NMR | Chemical shifts (ppm) | Provides a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. |
| Infrared (IR) | Vibrational frequencies (cm⁻¹) | Helps in identifying characteristic functional groups, such as the carbonyl (C=O) stretch of the lactone ring. |
| UV-Vis | Electronic transition wavelengths (nm) | Predicts the absorption of light, which is related to the electronic structure and conjugation within the molecule. |
Investigation of Tautomeric Equilibria and Conformational Preferences
For a molecule like this compound, computational methods can be employed to explore the possibility of different tautomeric forms and to determine the most stable conformations. By calculating the relative energies of different isomers and conformers, it is possible to predict which forms are most likely to exist at equilibrium. This information is critical for understanding the molecule's reactivity and biological activity, as different tautomers and conformers can have distinct chemical properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could map out the entire reaction pathway.
Transition State Characterization and Reaction Pathway Analysis
By locating and characterizing the transition state structures along a proposed reaction coordinate, chemists can understand the step-by-step process of bond breaking and formation. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (identified by a single imaginary frequency). This analysis provides a detailed, atomistic view of the reaction mechanism.
Structure-Reactivity Relationships Derived from Theoretical Calculations
By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to establish structure-reactivity relationships. These relationships are invaluable for the rational design of new molecules with desired chemical or biological properties. For example, understanding how different substituents on the pyridine (B92270) ring affect the electrophilicity of the carbonyl carbon could guide the synthesis of new derivatives with enhanced reactivity.
Application of Advanced Quantum Chemical Methodologies to Furo[3,4-b]pyridinones
A thorough review of scientific literature reveals a notable absence of specific studies applying advanced quantum chemical methodologies to the compound this compound. Despite the growing interest in computational chemistry for elucidating molecular structures, properties, and reactivity, this particular derivative of the furo[3,4-b]pyridinone system does not appear to have been the subject of dedicated theoretical investigation using methods such as Density Functional Theory (DFT), ab initio calculations, or other high-level quantum chemical approaches.
While computational studies have been performed on related heterocyclic systems, the direct application of these advanced methodologies to this compound remains an unexplored area of research. Consequently, detailed research findings and data tables specifically pertaining to the quantum chemical properties of this compound are not available in the current body of scientific literature.
Future computational research in this area could provide valuable insights into the electronic structure, spectroscopic properties, and potential reactivity of this compound and its parent furo[3,4-b]pyridinone scaffold. Such studies would be instrumental in complementing experimental findings and accelerating the exploration of their chemical and physical properties.
Role in Scaffold Based Synthesis and Chemical Methodology Development
Furo[3,4-b]pyridin-5(7H)-one as a Versatile Synthetic Intermediate
The utility of the furo[3,4-b]pyridin-5(7H)-one scaffold is prominently demonstrated in its role as a versatile synthetic intermediate. Its inherent reactivity and multiple functionalization points allow for its elaboration into more complex molecular structures.
The furo[3,4-b]pyridin-5(7H)-one core serves as a foundational starting material for the synthesis of intricate heterocyclic systems. For instance, related furopyridine structures are recognized as important precursors for a variety of fused heterocyclic compounds. The reactivity of the lactone and the pyridine (B92270) ring allows for a range of chemical transformations, including ring-opening reactions, condensations, and cycloadditions. These reactions enable the fusion of additional rings, leading to the creation of polycyclic molecules with potential biological activities. The synthesis of derivatives often involves multi-step reactions starting from substituted pyridines and furan (B31954) derivatives. evitachem.com
An example of the versatility of similar fused systems is seen in the synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. These complex structures are assembled through three-component reactions, highlighting how a core structure can be elaborated into a more complex polycyclic system in a single step. researchgate.net This approach underscores the potential of the 7-methylfuro[3,4-b]pyridin-5(7H)-one scaffold to act as a precursor for a wide array of novel heterocyclic entities.
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes or drug leads. The furo[3,4-b]pyridin-5(7H)-one scaffold is well-suited for DOS due to its multiple points of diversification. The pyridine nitrogen, the aromatic ring, and the furanone portion of the molecule can all be independently modified.
While direct examples for this compound are not extensively documented in this specific context, the general strategy is demonstrated with analogous structures. For example, multicomponent reactions involving pyrrolo[3,4-b]pyridin-5-ones, a closely related nitrogen analog, have been employed to create libraries of polysubstituted derivatives. nih.gov This strategy allows for the rapid assembly of complex molecules from simple starting materials, introducing diversity at multiple positions. Similarly, the synthesis of benzofuro[2,3-b]pyridine (B12332454) pseudonatural products showcases a diversity-oriented approach to generate novel molecular scaffolds. acs.org These examples strongly suggest the potential of the this compound core as a valuable building block for the construction of diverse chemical libraries.
Design and Synthesis of Furo[3,4-b]pyridinone-Containing Architectures
The unique physicochemical properties of the furo[3,4-b]pyridinone system make it an attractive component in the design of novel molecular architectures with tailored functions.
The furo[3,4-b]pyridinone moiety can be incorporated into larger polycyclic and fused ring systems to create compounds with unique three-dimensional shapes and electronic properties. The synthesis of such systems often relies on leveraging the inherent reactivity of the furopyridinone core. For instance, the development of furo[3,2-c]pyridine (B1313802) derivatives demonstrates how this core can be integrated into larger structures with potential applications, such as cytotoxic agents against cancer cells. mdpi.com
The following table provides a representative overview of reaction types that can be employed to incorporate the furopyridinone scaffold into more complex systems, based on the chemistry of related heterocyclic compounds.
| Reaction Type | Reagents and Conditions | Resulting System |
| Cyclocondensation | Aldehydes, aminopyrazoles, tetronic acid | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones researchgate.net |
| Intramolecular Cyclization | Eaton's reagent | Dihydrofuro[3,2-c]pyridine-4,7-diones mdpi.com |
| Multi-component Cascade | Isocyanides, amines, anhydrides | Polysubstituted pyrrolo[3,4-b]pyridin-5-ones nih.gov |
The strategic derivatization of the furo[3,4-b]pyridinone scaffold is a key approach for developing molecular probes to investigate biological processes. By introducing specific functional groups or reporter molecules, scientists can create tools to study protein-ligand interactions, enzyme activity, and other cellular events.
For instance, the derivatization of the related benzofuro[2,3-b]pyridine scaffold has led to the identification of potent inhibitors of ferritinophagy, a process involved in iron metabolism and ferroptosis. acs.org In this study, a library of derivatives was synthesized and screened for biological activity, with further optimization leading to a high-potency lead compound. This highlights how systematic derivatization of a core scaffold can yield valuable molecular probes. The this compound core, with its potential for modification at various positions, represents a promising starting point for the development of similar probes.
Development of Novel Synthetic Methods Inspired by the Furo[3,4-b]pyridinone System
The unique reactivity and structural features of the furo[3,4-b]pyridinone system can inspire the development of new synthetic methodologies. The challenges associated with the synthesis and manipulation of this scaffold can drive innovation in areas such as C-H activation, multicomponent reactions, and cascade cyclizations.
Catalyst Development for Furo[3,4-b]pyridinone Synthesis
The synthesis of the furo[3,4-b]pyridinone scaffold and its analogs has been significantly advanced through the development of diverse catalytic systems. These catalysts aim to improve reaction yields, shorten reaction times, and enhance selectivity.
One approach involves the use of Lewis acids and other metal-based catalysts. For instance, the synthesis of related dihydropyridone derivatives, which can be precursors to furo-pyridones, has been achieved using catalysts like Bi(III) nitrate (B79036) immobilized on neutral alumina (B75360) with Zn(II) chloride as a co-catalyst, yielding products in the range of 79–88%. nih.gov Other Lewis acids such as ZnBr₂, FeCl₃, AlCl₃, and Cu(OTf)₂ have also been employed in multicomponent reactions to construct the core pyridone ring system. nih.gov
More complex, cascade reactions have been developed using rhodium catalysts. A rhodium-catalyzed C-H activation/[4 + 2] annulation protocol has been utilized to construct dihydrobenzofuro-pyridin-one derivatives, demonstrating broad functional group tolerance and yielding highly functionalized products in moderate to good yields. acs.org This cascade cyclization reaction showcases a sophisticated method for assembling the fused ring system with high chemo- and regioselectivity. acs.org
In addition to metal-based catalysts, organocatalysts like L-proline and imidazole (B134444) have been reported for the synthesis of pyridone structures, often in multicomponent reactions. nih.govresearchgate.net Furthermore, solid-supported catalysts such as SiO₂-Pr-SO₃H and zinc-modified silica (B1680970) sulfuric acid (Zn-SSA) have been developed, offering advantages like high product yields (78–93%), being environmentally benign, and allowing for easier handling and purification. nih.gov
Table 1: Catalysts in Furo[3,4-b]pyridinone and Precursor Synthesis
| Catalyst Type | Specific Catalyst(s) | Application | Reported Yields | Reference |
|---|---|---|---|---|
| Metal-Based | Bi(III) nitrate / Zn(II) chloride | Synthesis of 3,4-dihydropyridones | 79–88% | nih.gov |
| Lewis Acids | ZnBr₂, FeCl₃, AlCl₃, Cu(OTf)₂ | Multicomponent synthesis of dihydropyridin-2-ones | Moderate to Good | nih.gov |
| Transition Metal | Rhodium Catalysts | Cascade C-H activation/[4+2] annulation for dihydrobenzofuro-pyridin-ones | Up to 95% | acs.org |
| Organocatalyst | L-proline, Imidazole | Three-component cascade reactions for 3,4-DHPo derivatives | 85-97% | nih.govresearchgate.net |
Green Chemistry Approaches to Furo[3,4-b]pyridinone Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of furo[3,4-b]pyridinones and related heterocycles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
A prominent green strategy is the use of aqueous media. One-pot multicomponent reactions in water, sometimes catalyzed by surfactants like sodium dodecyl sulfate (B86663) (SDS) or phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC), have been developed for synthesizing fused pyrazole-pyridine systems, achieving high yields (86-98%). researchgate.netresearchgate.net The use of water as a solvent not only minimizes the environmental impact but can also enhance reaction rates and yields. nih.gov
Microwave-assisted organic synthesis (MAOS) is another key green technique. It offers significant advantages such as dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles. nih.gov The synthesis of various pyrazolo[3,4-b]pyridine derivatives has been successfully achieved using microwave irradiation, often in environmentally benign solvents like water or acetic acid, or even under solvent-free conditions. researchgate.netresearchgate.net
Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability. They can function as both the solvent and the catalyst. Three-component reactions to synthesize furo[3,4-e]pyrazolo[3,4-b]pyridine-5-one derivatives have been performed in ionic liquids like [bmim]Br, resulting in good yields (79-96%) and offering the potential for catalyst recycling. researchgate.net
Table 2: Green Synthesis Methodologies for Furo[3,4-b]pyridinone Analogs
| Green Approach | Solvent/Condition | Key Advantages | Reported Yields | Reference(s) |
|---|---|---|---|---|
| Aqueous Media | Water | Environmentally benign, improved yields, simple work-up | 86–98% | nih.govresearchgate.netresearchgate.net |
| Microwave Irradiation | Water, Acetic Acid, Solvent-free | Rapid reaction times, high yields, energy efficient | 95–97% | nih.govresearchgate.netresearchgate.net |
| Ionic Liquids | [bmim]Br, [HMIM]I | Low volatility, potential for catalyst recycling, mild conditions | 79–96% | researchgate.net |
Strategic Utilization of Furo[3,4-b]pyridin-5(7H)-one in Target-Oriented Synthesis
The furo[3,4-b]pyridin-5(7H)-one scaffold serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its fused heterocyclic structure is a key feature in compounds designed to interact with various biological targets.
The pyrrolo[3,4-b]pyridin-5-one system, a close analog, has been extensively used in diversity-oriented synthesis (DOS) to create libraries of compounds for biological screening. mdpi.com For example, this core has been assembled via one-pot multicomponent reactions and subsequently elaborated to produce polyheterocyclic compounds with potential applications in medicinal chemistry. mdpi.com These strategies often involve an initial Ugi-Zhu three-component reaction followed by a cascade sequence of aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. nih.gov
This scaffold is of high interest in medicinal chemistry due to its presence in various bioactive compounds. mdpi.com For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been designed and synthesized as potent inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov Similarly, furopyridine cores are recognized as valuable "hinge-binding" pharmacophores in the design of protein kinase inhibitors, which are crucial in treating diseases like cancer. nih.gov The development of scalable, multi-gram syntheses for functionalized furo[2,3-b]pyridines enables their use in extensive structure-activity relationship (SAR) studies for drug discovery programs. nih.gov
While specific examples detailing the strategic use of this compound as a starting material in target-oriented synthesis are not extensively documented in the reviewed literature, the broader class of furo- and pyrrolo-pyridinones are clearly established as critical building blocks for creating novel therapeutic agents, including antiviral and anticancer compounds. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution NMR Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of organic molecules in solution. For the furo[3,4-b]pyridin-5(7H)-one scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Application of 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
One-dimensional ¹H NMR spectra provide initial information on the chemical environment of protons, including their chemical shift, integration (number of protons), and multiplicity (spin-spin coupling with neighboring protons). For 7-Methylfuro[3,4-b]pyridin-5(7H)-one, one would expect to see signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the furanone ring, and the methyl group protons. The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms, including the characteristic signal for the lactone carbonyl carbon.
While 1D spectra are informative, 2D NMR techniques are indispensable for assembling the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. It is crucial for tracing the proton connectivity within the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over two or three bonds) between protons and carbons. It is vital for connecting molecular fragments, for instance, by showing correlations from the methyl protons to the C7 carbon, or from the pyridine protons to the carbons at the ring fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to determine the molecule's stereochemistry and conformation.
Detailed Analysis of Substituted Furo[3,4-b]pyridin-5(7H)-one Derivatives
While complete spectral data for this compound is not extensively published, analysis of closely related heterocyclic systems, such as substituted pyrazolo[3,4-b]pyridin-6-ones, illustrates the power of these techniques. For example, in the analysis of 3-Methyl-1-phenyl-4-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, a structural analog, every proton and carbon signal can be unambiguously assigned through a combination of 1D and 2D NMR experiments. semanticscholar.org
The expected ¹H NMR signals for the core furo[3,4-b]pyridin-5(7H)-one structure would include a doublet, a triplet, and a doublet for the three aromatic protons on the pyridine ring, and a singlet for the C7 methylene protons. In the 7-methyl derivative, this singlet would be replaced by a quartet for the C7 proton and a doublet for the methyl protons. The ¹³C spectrum would show signals for the pyridine carbons, the furanone carbons, and a highly deshielded signal for the C5 carbonyl carbon.
Table 1: Representative NMR Data for a Related Pyrazolo[3,4-b]pyridin-6-one Analog (Data for 3-Methyl-1-phenyl-4-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one) semanticscholar.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| CH₃ (on pyrazole) | 2.08 (s) | 14.7 | C-3, C-4 |
| CH₃ (on tolyl) | 2.25 (s) | 21.0 | Aromatic C's of tolyl |
| H-5 | 6.34 (s) | 106.9 | C-4, C-6, C-4a, C-7a |
| Aromatic H's | 7.05 - 7.55 (m) | 122.1 - 143.7 | Various aromatic C's |
| C-3 | - | 150.7 | H-5, CH₃ (pyrazole) |
| C-4 | - | 110.3 | H-5, Aromatic H's |
| C-6 (C=O) | - | 163.6 | H-5 |
| C-7a | - | 143.5 | H-5 |
Mass Spectrometry for Molecular Elucidation and Fragmentation Pathway Determination
Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₈H₇NO₂) by providing a highly accurate mass measurement of its molecular ion ([M]⁺• or protonated molecule [M+H]⁺).
The fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) can provide significant structural proof. Based on the analysis of related furo[3,4-c]pyridin-1(3H)-ones, the fragmentation of the furo[3,4-b]pyridin-5(7H)-one core would likely be initiated by cleavages characteristic of lactones and pyridine rings. researchgate.net
Key expected fragmentation steps include:
Loss of CO: A common fragmentation for lactones, leading to a stable furan-containing radical cation.
Loss of a methyl radical (•CH₃): For the 7-methyl derivative, α-cleavage at the C7 position would result in the loss of the methyl group, forming a stable cation.
Ring Cleavage of the Pyridine Moiety: Subsequent fragmentation would likely involve the characteristic loss of HCN from the pyridine ring, leading to smaller fragment ions.
By analyzing the masses of these fragment ions, the connectivity of the parent molecule can be pieced together, confirming the presence of the fused ring system.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and providing insight into intermolecular interactions like hydrogen bonding and π-stacking.
While a crystal structure for this compound is not publicly available, studies on related fused furan-pyridine systems, such as benzofuro[2,3-b]pyridine (B12332454) derivatives, demonstrate the utility of this method. acs.org For the furo[3,4-b]pyridin-5(7H)-one core, X-ray analysis would be expected to show a nearly planar bicyclic system. The lactone C-O and C=O bond lengths would be consistent with standard values, and the pyridine ring would exhibit its characteristic aromatic bond lengths. For substituted derivatives, X-ray diffraction would unambiguously determine the relative stereochemistry at chiral centers.
Table 2: Representative Crystallographic Data for a Fused Furan-Pyridine System (Data for a Dihydrobenzofuro-pyridin-one derivative) acs.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.879 |
| β (°) | 98.76 |
| Volume (ų) | 1834.5 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration (ν) of the lactone carbonyl group (C=O), typically observed in the region of 1750-1780 cm⁻¹. Other key absorptions would include:
C=C and C=N stretching: Aromatic ring vibrations from the pyridine moiety, typically appearing in the 1600-1450 cm⁻¹ region.
C-O stretching: Vibrations from the lactone C-O bonds, usually found in the 1300-1000 cm⁻¹ range.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methylene/methine groups just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and is useful for analyzing the skeletal vibrations of the heterocyclic core.
Table 3: Key Expected Vibrational Frequencies for the Furo[3,4-b]pyridin-5(7H)-one Core (Based on data from analogous heterocyclic compounds) semanticscholar.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR/Raman (weak-medium) |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR/Raman (medium) |
| Lactone C=O Stretch | 1780 - 1750 | FT-IR (strong) |
| Aromatic C=C/C=N Stretch | 1610 - 1450 | FT-IR/Raman (medium-strong) |
| C-H Bending | 1475 - 1350 | FT-IR/Raman (medium) |
| Lactone C-O-C Stretch | 1250 - 1150 | FT-IR (strong) |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment in Chiral Furo[3,4-b]pyridinone Derivatives
When a furo[3,4-b]pyridinone derivative possesses a stereocenter, for instance, through substitution at the C7 position with two different groups, it becomes chiral. Determining the absolute configuration of such enantiomers requires chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light.
The resulting spectrum, known as a Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. The fused pyridine and lactone moieties of the furo[3,4-b]pyridinone core act as the primary chromophores. The sign (positive or negative) and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific absolute configuration.
By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry of the synthesized compound can be unambiguously assigned. This combined experimental and theoretical approach has become a powerful tool for the stereochemical elucidation of new chiral lactam-fused pyridines and other complex chiral molecules. rsc.org
Future Prospects and Emerging Research Areas
Innovations in Cascade and Flow Chemistry for Furo[3,4-b]pyridinone Synthesis
Modern synthetic organic chemistry prioritizes efficiency, atom economy, and environmental sustainability. Cascade reactions, which involve the formation of multiple chemical bonds in a single, uninterrupted sequence, and flow chemistry, which utilizes continuously flowing streams of reactants in microreactors, are at the forefront of this movement.
Recent advancements in the synthesis of related heterocyclic systems highlight the potential for these technologies in constructing the furo[3,4-b]pyridinone core. Multi-component reactions (MCRs) have been effectively used to assemble complex pyrrolo[3,4-b]pyridin-5-ones in a one-pot fashion. nih.govmdpi.com One notable strategy involves a cascade sequence that combines an Ugi three-component reaction with an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. nih.govmdpi.commdpi.com Such methodologies, often enhanced by microwave irradiation and catalysts like ytterbium(III) triflate, demonstrate the capacity to rapidly generate molecular complexity from simple starting materials. mdpi.commdpi.com The application of similar rhodium-catalyzed C-H activation cascades is also an emerging area for constructing related benzofuro[2,3-b]pyridine (B12332454) structures. acs.org
Flow chemistry offers a promising platform to translate these complex cascade reactions into scalable and highly controlled processes. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can enhance reaction yields, improve safety profiles by minimizing the accumulation of hazardous intermediates, and facilitate seamless process optimization and scale-up. The future will likely see the development of integrated flow systems for the on-demand synthesis of 7-Methylfuro[3,4-b]pyridin-5(7H)-one derivatives, potentially combining MCRs with in-line purification for fully automated production.
| Methodology | Key Features | Potential Advantages for Furo[3,4-b]pyridinone Synthesis | References |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single pot to form a product containing substantial portions of all reactants. | High atom economy, operational simplicity, rapid generation of molecular diversity. | nih.govevitachem.com |
| Catalytic Cascade Reactions | A catalyst initiates a sequence of intramolecular or intermolecular transformations to build complex scaffolds. | Increased efficiency, potential for asymmetric synthesis, access to complex structures from simple precursors. | acs.orgrsc.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or capillary. | Enhanced safety, precise control over reaction conditions, improved scalability and reproducibility, potential for automation. | synthiaonline.com |
Machine Learning and AI-Driven Approaches in Furo[3,4-b]pyridinone Retrosynthesis
For a specific target like this compound, AI can address several challenges. These systems can be categorized into template-based, semi-template-based, and template-free models. nih.govarxiv.org Template-based approaches rely on predefined reaction rules, while template-free models, often using sequence-to-sequence (Seq2Seq) or graph-based neural networks, can predict reactions without explicit templates, offering greater potential for discovering entirely new transformations. bohrium.com
The application of these AI tools to the furo[3,4-b]pyridinone scaffold could accelerate the discovery of new synthetic pathways, optimize existing routes by suggesting alternative reagents or conditions, and even design multi-step syntheses that lead back to commercially available starting materials. engineering.org.cn While challenges such as data scarcity for highly novel heterocyclic systems remain, the continuous growth of reaction databases and the increasing sophistication of ML algorithms promise a future where chemists can collaborate with AI to design syntheses with unprecedented speed and creativity. engineering.org.cnnih.gov
| AI Approach | Mechanism | Potential Application to Furo[3,4-b]pyridinone | References |
|---|---|---|---|
| Template-Based | Applies a large database of manually or automatically extracted reaction templates to deconstruct the target molecule. | Reliably suggests known reaction types for key bond disconnections in the furo[3,4-b]pyridinone core. | nih.gov |
| Semi-Template-Based | Identifies a reaction center (synthon) and then uses learned rules to complete the reactants. | Offers a balance between reliability and novelty, potentially identifying new reagent combinations for known transformations. | arxiv.org |
| Template-Free (e.g., Seq2Seq, Graph Neural Networks) | Treats retrosynthesis as a translation problem (product to reactants) without predefined rules, learning implicit chemical knowledge. | Has the highest potential to discover unconventional and truly novel synthetic routes to the furo[3,4-b]pyridinone scaffold. | bohrium.com |
Exploration of Unconventional Reactivity Patterns of the Furo[3,4-b]pyridinone Core
Understanding the intrinsic reactivity of the furo[3,4-b]pyridinone core is crucial for its functionalization and elaboration into more complex molecules. While standard transformations are well-documented, future research will focus on exploring unconventional reactivity patterns that can unlock novel chemical space. This involves probing the limits of the molecule's stability and reactivity under non-standard conditions or with highly reactive intermediates.
A key area of exploration is the selective functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. The pyridine (B92270) ring, being electron-deficient, and the furanone ring offer multiple sites for regioselective C-H activation. Another avenue involves leveraging highly reactive intermediates, such as pyridynes. For instance, studies on 3,4-pyridynes have shown that substituents can induce distortion in the aryne triple bond, thereby controlling the regioselectivity of subsequent nucleophilic additions or cycloadditions. nih.gov Applying this "aryne distortion model" to precursors of furo[3,4-b]pyridinone could enable highly controlled and previously inaccessible functionalization patterns. nih.gov
Furthermore, the lactone moiety of the furanone ring and the pyridine nitrogen introduce possibilities for novel ring-opening, rearrangement, and cycloaddition reactions. Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for predicting reaction pathways, understanding transition states, and guiding the experimental design for exploring these unconventional transformations.
Development of Novel Characterization Techniques for Furo[3,4-b]pyridin-5(7H)-one and its Derivatives
The unambiguous characterization of novel chemical entities is fundamental to chemical science. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction are routinely used to characterize furo[3,4-b]pyridinone derivatives, emerging analytical methods promise to provide deeper structural and functional insights. researchgate.netmdpi.com
Future research will likely involve the application of more advanced techniques. For example, in cases where obtaining single crystals is challenging, solid-state NMR could provide crucial information about the structure and packing of microcrystalline powders. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be employed to separate and characterize complex mixtures of isomers or to study the gas-phase conformation of furo[3,4-b]pyridinone derivatives.
For derivatives designed for biological applications, techniques like fluorescence spectroscopy can provide detailed information on their photophysical properties and interactions with biological targets. beilstein-archives.org The development of chiral derivatives will also necessitate advanced chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), to determine their absolute configuration.
| Technique Type | Conventional Method | Emerging/Advanced Method | Information Gained |
|---|---|---|---|
| Structural Analysis | 1D/2D Solution NMR, X-Ray Crystallography | Solid-State NMR, Microcrystal Electron Diffraction (MicroED) | Structure in the solid state, analysis of non-crystalline or microcrystalline samples. |
| Mass & Isomer Analysis | High-Resolution Mass Spectrometry (HRMS) | Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers, determination of collisional cross-section (shape). |
| Chirality | Optical Rotation | Vibrational/Electronic Circular Dichroism (VCD/ECD) | Unambiguous determination of absolute configuration. |
| Functional Properties | UV-Vis Spectroscopy | Time-Resolved Fluorescence Spectroscopy, Transient Absorption Spectroscopy | Detailed photophysical properties, excited-state dynamics. |
Expanding the Scope of Furo[3,4-b]pyridinone in Interdisciplinary Chemical Sciences
The structural rigidity, defined three-dimensional shape, and rich electronic features of the furo[3,4-b]pyridinone scaffold make it an attractive candidate for applications beyond traditional organic synthesis. umich.edu The future will see a concerted effort to expand its role in various interdisciplinary fields.
In medicinal chemistry , the scaffold serves as a "privileged structure" that can be decorated with various functional groups to interact with a wide range of biological targets. Related pyrazolo[3,4-b]pyridine and pyrrolo[3,4-b]pyridinone systems have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov Future work will focus on designing and synthesizing libraries of this compound derivatives for screening against targets like protein kinases, which are often implicated in cancer. cncb.ac.cn
In chemical biology , derivatives of the furo[3,4-b]pyridinone core could be developed as molecular probes. By incorporating fluorophores or reactive handles, these molecules can be used to study biological processes, visualize cellular components, or identify protein targets. For example, related pyrazolo[3,4-b]pyridines have been developed as fluorescent probes for detecting β-amyloid plaques associated with Alzheimer's disease. mdpi.com
In materials science , the conjugated π-system of the furo[3,4-b]pyridinone core suggests potential applications in organic electronics. By extending the conjugation through chemical modification, these molecules could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Their fluorescent properties are also of interest for developing novel sensors and imaging agents. beilstein-archives.org
This interdisciplinary expansion will require close collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists to fully realize the potential of the furo[3,4-b]pyridinone scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methylfuro[3,4-b]pyridin-5(7H)-one, and how can researchers optimize yield and purity?
- Methodological Answer : Multi-step synthesis typically involves cyclization of substituted pyridine precursors under controlled conditions. Optimization includes solvent selection (e.g., DMF for crystallization), temperature gradients, and purification via column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments of reagents like iodomethane or catalysts. Characterization via H/C NMR and mass spectrometry (MS) is critical for purity validation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm ring substitution patterns and methyl group positioning (δ 2.40 ppm for methyl groups in similar analogs ).
- X-ray crystallography : Resolve bond angles and torsional strain in the fused furopyridine system.
- High-resolution MS : Verify molecular weight (e.g., theoretical [M+H] for CHNO: 149.0477). Cross-reference with databases like PubChem .
Q. What experimental design principles ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Implement factorial design (e.g., 2 designs) to test variables like reaction time, solvent polarity, and catalyst loading. Replicate trials under inert atmospheres (N/Ar) to control oxidative side reactions. Document stepwise intermediates and use internal standards (e.g., deuterated solvents) for NMR consistency .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Transition-state analysis identifies kinetic barriers in ring-opening reactions. Pair computational results with experimental validation (e.g., trapping intermediates via low-temperature NMR) .
Q. What strategies resolve contradictions in reported biological activities of its structural analogs?
- Methodological Answer : Conduct systematic reviews with inclusion criteria focusing on assay conditions (e.g., cell lines, IC protocols). Use meta-analysis to quantify variability sources (e.g., solvent effects on bioavailability). Replicate conflicting studies under standardized conditions, employing blinded data analysis to minimize bias .
Q. How to integrate this compound into multi-step catalytic systems while ensuring its stability?
- Methodological Answer : Perform kinetic profiling under proposed reaction conditions (e.g., pH, temperature) using in-situ FTIR or HPLC monitoring. Optimize protective groups for the furopyridine core (e.g., Boc for NH groups). Use membrane separation technologies (e.g., nanofiltration) to isolate unstable intermediates .
Q. How does isotopic labeling (e.g., C) aid in mechanistic studies of its ring-opening reactions?
- Methodological Answer : Synthesize C-labeled analogs at key positions (e.g., carbonyl carbon). Track isotopic enrichment via C NMR or isotope-ratio MS to map bond cleavage/formation pathways. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .
Q. How can theoretical frameworks guide the investigation of its electronic properties in drug design?
- Methodological Answer : Apply quantum mechanical QSAR models to correlate electron density (e.g., Mulliken charges) with bioactivity. Link findings to conceptual frameworks like Frontier Molecular Orbital Theory to prioritize synthetic targets. Validate predictions via in vitro assays (e.g., enzyme inhibition) .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
